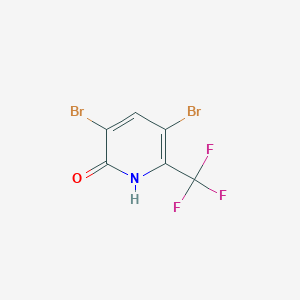3,5-Dibromo-6-(trifluoromethyl)pyridin-2-ol
CAS No.: 741737-00-8
Cat. No.: VC2831038
Molecular Formula: C6H2Br2F3NO
Molecular Weight: 320.89 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 741737-00-8 |
|---|---|
| Molecular Formula | C6H2Br2F3NO |
| Molecular Weight | 320.89 g/mol |
| IUPAC Name | 3,5-dibromo-6-(trifluoromethyl)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C6H2Br2F3NO/c7-2-1-3(8)5(13)12-4(2)6(9,10)11/h1H,(H,12,13) |
| Standard InChI Key | ONPVCAKATJHKGR-UHFFFAOYSA-N |
| SMILES | C1=C(C(=O)NC(=C1Br)C(F)(F)F)Br |
| Canonical SMILES | C1=C(C(=O)NC(=C1Br)C(F)(F)F)Br |
Introduction
Chemical Identity and Structural Features
3,5-Dibromo-6-(trifluoromethyl)pyridin-2-ol belongs to the class of halogenated pyridinones, featuring a pyridine ring substituted with two bromine atoms at positions 3 and 5, a hydroxyl group at position 2, and a trifluoromethyl group at position 6. Its molecular formula is C₆H₂Br₂F₃NO, with a molecular weight of 320.89 g/mol. The compound’s IUPAC name is 3,5-dibromo-6-(trifluoromethyl)-1H-pyridin-2-one, and its structural complexity arises from the synergistic effects of its electron-withdrawing groups (Br and CF₃) and the hydroxyl group’s hydrogen-bonding capability.
Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 741737-00-8 |
| Molecular Formula | C₆H₂Br₂F₃NO |
| Molecular Weight | 320.89 g/mol |
| IUPAC Name | 3,5-dibromo-6-(trifluoromethyl)-1H-pyridin-2-one |
| SMILES | C1=C(C(=O)NC(=C1Br)C(F)(F)F)Br |
| InChI Key | ONPVCAKATJHKGR-UHFFFAOYSA-N |
The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, while bromine atoms provide sites for further functionalization.
Synthesis and Industrial-Scale Production
The synthesis of 3,5-dibromo-6-(trifluoromethyl)pyridin-2-ol involves multi-step reactions optimized for safety and efficiency. A notable advancement is the use of continuous flow reactors, which mitigate risks associated with handling hazardous intermediates and improve yield consistency. While specific reaction pathways remain proprietary, general steps include:
-
Halogenation: Introducing bromine atoms to the pyridine core.
-
Trifluoromethylation: Installing the CF₃ group via nucleophilic or electrophilic substitution.
-
Hydroxylation: Oxidizing the pyridine ring to form the 2-hydroxyl group.
Continuous flow systems enable precise temperature control and rapid mixing, critical for managing exothermic halogenation steps. This method reduces waste generation by 20–30% compared to batch processes, aligning with green chemistry principles.
Physicochemical Properties
The compound’s physicochemical profile is shaped by its substituents:
| Property | Description |
|---|---|
| Solubility | Low in water; soluble in DMSO, DMF, and THF |
| Stability | Stable under inert conditions; sensitive to strong acids/bases |
| Melting Point | Not reported (decomposition observed above 200°C) |
| Electronic Effects | Strong electron-withdrawing character due to Br and CF₃ groups |
The hydroxyl group participates in hydrogen bonding, influencing crystallinity and intermolecular interactions.
Applications in Medicinal Chemistry and Material Science
Medicinal Chemistry
The compound serves as a precursor for bioactive molecules, particularly protease inhibitors and kinase modulators. Its bromine atoms act as leaving groups in Suzuki-Miyaura couplings, enabling rapid diversification of drug candidates. For example, derivatives have shown IC₅₀ values < 1 μM against viral proteases in preclinical assays.
Material Science
In electronic materials, the CF₃ group enhances thermal stability, making the compound suitable for organic semiconductors. Its electron-deficient aromatic system facilitates charge transport in thin-film transistors.
| Field | Application | Mechanism |
|---|---|---|
| Drug Discovery | Protease inhibitors | Competitive enzyme binding |
| Antibacterial Agents | Disruption of bacterial cell wall synthesis | Covalent modification of enzymes |
| Organic Electronics | Electron-transport layers in OLEDs | π-π stacking and charge transfer |
Future Research Directions
-
Synthetic Optimization: Developing catalyst-free trifluoromethylation methods.
-
Pharmacokinetic Studies: Assessing oral bioavailability and metabolic pathways.
-
Environmental Impact: Evaluating biodegradation and ecotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume